

PROTAC BRD4 Degradator-20 structure and chemical synthesis pathway

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Compound of Interest

Compound Name: PROTAC BRD4 Degradator-20

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An In-depth Technical Guide to PROTAC BRD4 Degradators

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the structure, chemical synthesis, and biological evaluation of representative PROTAC (Proteolysis Targeting Chimera) BRD4 degraders. As "**PROTAC BRD4 Degradator-20**" is not a widely recognized designation in scientific literature, this document focuses on two well-characterized and extensively studied BRD4 degraders: dBET6 and ARV-771. These compounds serve as exemplary models for understanding the principles of PROTAC-mediated degradation of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.

Introduction to PROTAC BRD4 Degradators

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Bromodomain-containing protein 4 (BRD4) is a member of the BET family of epigenetic readers that plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC. Its

involvement in cancer and other diseases has made it an attractive therapeutic target. PROTACs that target BRD4 have shown significant promise in preclinical studies, demonstrating potent and sustained degradation of BRD4 at low nanomolar concentrations.

This guide will delve into the specifics of two prominent BRD4 degraders:

- dBET6: A potent and selective BET degrader that utilizes a derivative of the BET inhibitor JQ1 and recruits the Cereblon (CRBN) E3 ligase.
- ARV-771: A pan-BET degrader that also incorporates a JQ1-based ligand but recruits the von Hippel-Lindau (VHL) E3 ligase.

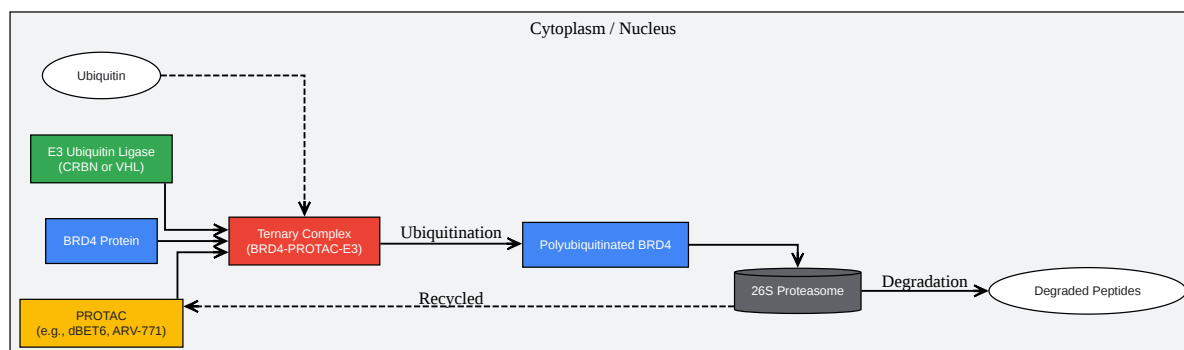
Chemical Structures

The chemical structures of dBET6 and ARV-771 are presented below, highlighting the three key components of a PROTAC: the POI-binding ligand, the E3 ligase ligand, and the linker.

Compound	Chemical Structure	Molecular Formula	Molecular Weight
dBET6	2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-N-(8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-4-yl)oxy)acetamido)octyl)acetamide[4]	C ₄₂ H ₄₅ ClN ₈ O ₇ S	841.4 g/mol [4]
ARV-771	(2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-4,14-dioxo-6,10-dioxo-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[5]	C ₄₉ H ₆₀ ClN ₉ O ₇ S ₂	986.6 g/mol [6]

Mechanism of Action: A Signaling Pathway

PROTAC BRD4 degraders function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of BRD4.



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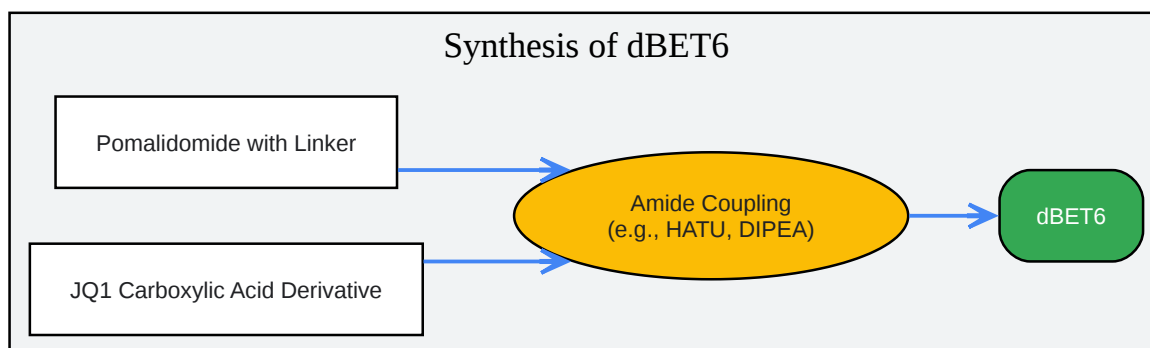
Caption: Mechanism of PROTAC-mediated BRD4 degradation.

Chemical Synthesis Pathways

The synthesis of PROTAC BRD4 degraders is a multi-step process that involves the preparation of three key building blocks: the BRD4 ligand, the E3 ligase ligand with a linker attachment point, and the linker itself. These components are then coupled to form the final PROTAC molecule.

Synthesis of dBET6

The synthesis of dBET6 involves the coupling of a JQ1 analog (the BRD4 binder) with a pomalidomide-derived linker (the CRBN binder).



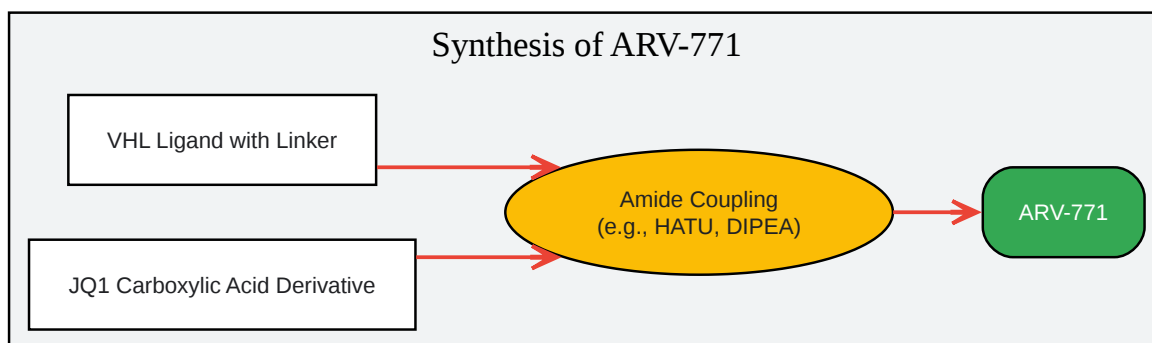
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Caption: General synthetic scheme for dBET6.

Experimental Protocol (General): The synthesis of the JQ1 carboxylic acid derivative typically starts from commercially available materials and involves the construction of the thienodiazepine core, followed by functionalization to introduce a carboxylic acid handle. The pomalidomide linker can be synthesized by alkylating the amine of pomalidomide with a linker containing a terminal amine or other reactive group. The final step is an amide bond formation between the JQ1 carboxylic acid and the pomalidomide-linker amine, often facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).

Synthesis of ARV-771

The synthesis of ARV-771 involves the coupling of a JQ1 analog with a VHL ligand-linker conjugate.



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Caption: General synthetic scheme for ARV-771.

Experimental Protocol (General): Similar to dBET6, the synthesis of ARV-771 begins with the preparation of a JQ1 carboxylic acid derivative. The VHL ligand, a hydroxyproline derivative, is synthesized and coupled to a linker that terminates in an amine. The final step involves the amide coupling of the JQ1 carboxylic acid with the amine-terminated VHL ligand-linker construct, using standard peptide coupling reagents. A detailed procedure for the synthesis of ARV-771 has been published, involving the preparation of a (S)-tert-butyl -1-(4-bromophenyl)-ethyl carbamate intermediate[7].

Quantitative Data

The efficacy of PROTAC BRD4 degraders is typically characterized by their ability to induce the degradation of BRD4, measured as the DC₅₀ (concentration at which 50% of the protein is degraded), and their binding affinities (K_d or IC₅₀) for BRD4 and the respective E3 ligase.

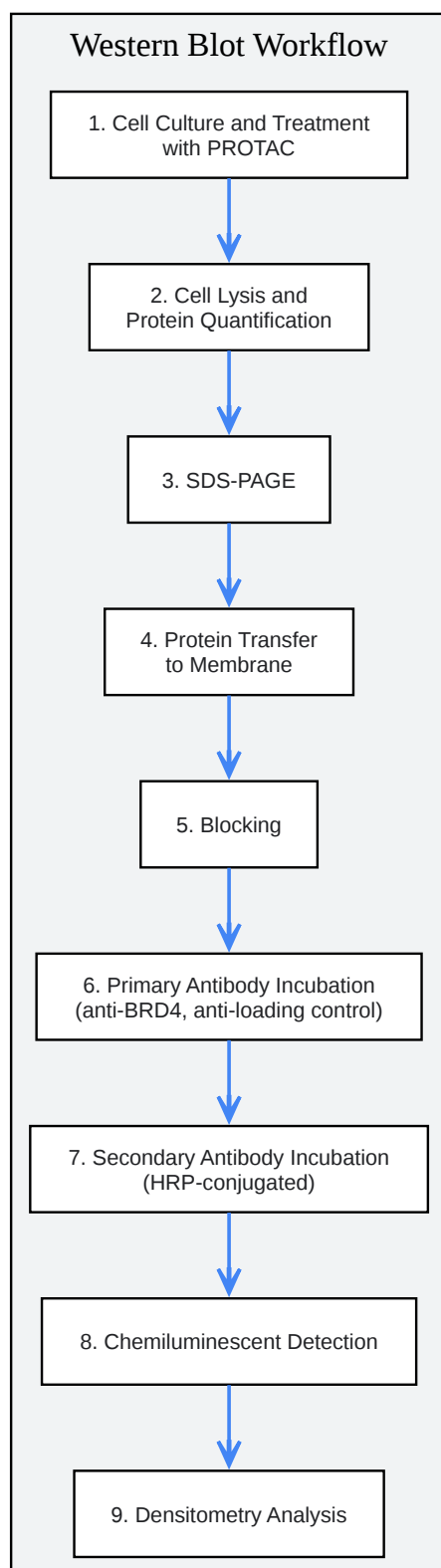
Compound	Parameter	Value	Cell Line / Assay Conditions
dBET6	DC ₅₀ (BRD4)	~10 nM	T-ALL cells
IC ₅₀ (BRD4)	14 nM	Binding assay[4][8]	
D _{max} (BRD4)	>90%	T-ALL cells	
ARV-771	DC ₅₀ (BRD2/3/4)	< 5 nM	22Rv1 cells[2][5]
K _d (BRD4 BD1)	9.6 nM	Cell-free assay	
K _d (BRD4 BD2)	7.6 nM	Cell-free assay	

Experimental Protocols for Biological Evaluation

The biological activity of PROTAC BRD4 degraders is assessed through various in vitro and cellular assays.

Western Blot for BRD4 Degradation

This is the most common method to directly visualize and quantify the degradation of BRD4.



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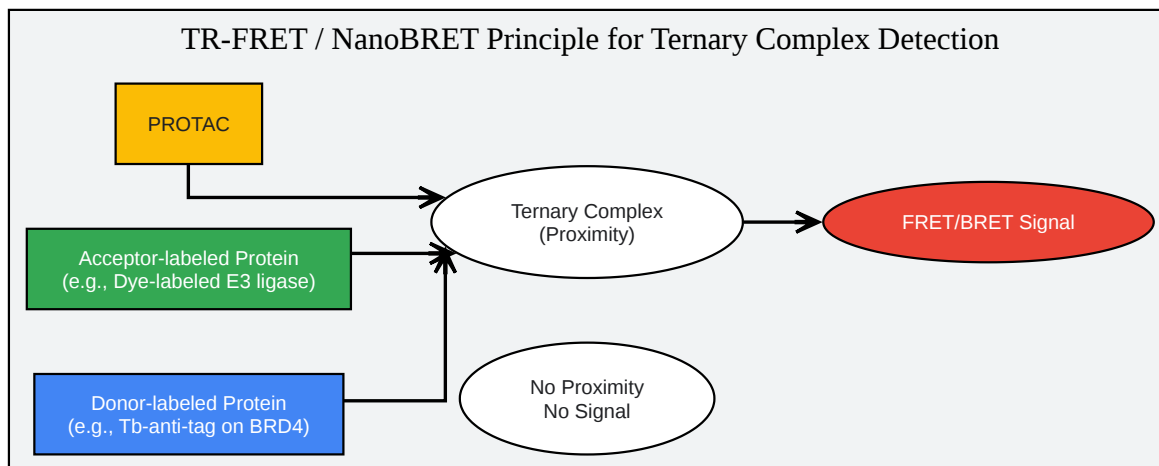
Caption: Workflow for Western blot analysis of BRD4 degradation.

Protocol Summary:

- **Cell Treatment:** Seed cells (e.g., HeLa, MDA-MB-231) and treat with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO)[9].
- **Lysis and Quantification:** Lyse the cells and determine the protein concentration of the lysates.
- **SDS-PAGE and Transfer:** Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β -actin). Subsequently, incubate with an HRP-conjugated secondary antibody.
- **Detection and Analysis:** Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control[1].

TR-FRET and NanoBRET Assays

Time-Resolved Fluorescence Energy Transfer (TR-FRET) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are proximity-based assays that can be used to study the formation of the ternary complex (BRD4-PROTAC-E3 ligase) in a high-throughput format.



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Caption: Principle of TR-FRET/NanoBRET for ternary complex detection.

Protocol Summary (TR-FRET):

- Reagents: Use a terbium-labeled donor (e.g., anti-tag antibody for tagged BRD4) and a dye-labeled acceptor (e.g., fluorescently labeled E3 ligase)[10].
- Assay: In a microplate, combine the donor, acceptor, BRD4, E3 ligase, and the PROTAC.
- Measurement: After incubation, measure the fluorescence at two wavelengths (donor and acceptor emission). The ratio of these signals indicates the degree of ternary complex formation[11].

Protocol Summary (NanoBRET):

- Cell Engineering: Express one protein (e.g., BRD4) as a NanoLuc luciferase fusion (donor) and the other (e.g., CRBN or VHL) as a HaloTag fusion (acceptor) in cells[12].
- Labeling and Treatment: Label the HaloTag fusion with a fluorescent ligand and treat the cells with the PROTAC.

- Measurement: Add the NanoLuc substrate and measure both the donor and acceptor emission. An increase in the BRET signal indicates the formation of the ternary complex in living cells[13][14].

Conclusion

PROTAC BRD4 degraders, exemplified by dBET6 and ARV-771, represent a powerful and promising class of therapeutic agents. Their catalytic mode of action and ability to target previously "undruggable" proteins offer significant advantages over traditional inhibitors. This guide has provided a comprehensive overview of their structure, synthesis, and methods for biological evaluation, which are crucial for the continued development and optimization of this important class of molecules. The detailed protocols and structured data presented herein serve as a valuable resource for researchers in the field of targeted protein degradation.

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